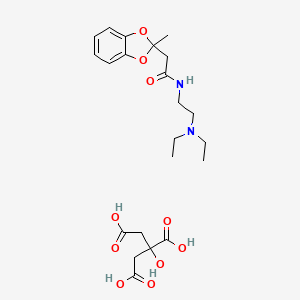

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate

Description

Chemical Structure and Properties: The compound 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate (CAS: 50836-16-3) features a benzodioxole core substituted with a phenyl group, an acetamide moiety, and a diethylaminoethyl chain. Its molecular formula is C29H37NO12, with a molecular weight of 399.48 g/mol . The citrate counterion enhances water solubility and stability, making it suitable for pharmaceutical applications.

Properties

CAS No. |

50836-22-1 |

|---|---|

Molecular Formula |

C22H32N2O10 |

Molecular Weight |

484.5 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H24N2O3.C6H8O7/c1-4-18(5-2)11-10-17-15(19)12-16(3)20-13-8-6-7-9-14(13)21-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-9H,4-5,10-12H2,1-3H3,(H,17,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

GUNJATHEGMDIBT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)CC1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzodioxole Ring

The benzodioxole ring is commonly synthesized by cyclization of a pyrocatechol derivative with a suitable halogenated ketone or ketoamide. This cyclization closes the dioxole ring, a key structural feature of the compound. The reaction conditions are generally mild and can be catalyzed or promoted by acidic or basic media depending on the specific substrates used.

Introduction of the Acetamide and Diethylaminoethyl Side Chain

Following ring formation, the acetamide group is introduced typically via acylation reactions using acyl chlorides or anhydrides. The N-(2-diethylaminoethyl) substitution is achieved by nucleophilic substitution reactions where the aminoalkyl chain is attached to the acetamide nitrogen. This step often requires careful stoichiometric control and may involve protecting groups to prevent side reactions.

Salt Formation with Citric Acid

The final step involves the formation of the citrate salt by reaction of the free base compound with citric acid. This salt formation enhances the compound's solubility and stability, which is advantageous for pharmaceutical applications. The process typically involves dissolving both components in a suitable solvent and allowing crystallization under controlled conditions.

Reaction Conditions and Optimization Parameters

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Benzodioxole ring closure | Cyclization of pyrocatechol with halogenated ketone | Acid/base catalysis, mild heating | Formation of benzodioxole core |

| Acetamide functionalization | Acylation with acyl chloride or anhydride | Base catalyst, inert atmosphere | Introduction of acetamide group |

| Aminoalkyl side chain addition | Nucleophilic substitution with diethylaminoethyl reagent | Reflux, polar aprotic solvents | Attachment of diethylaminoethyl group |

| Salt formation | Reaction with citric acid | Dissolution and crystallization | Formation of citrate salt |

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

1,3-Benzodioxole-2-acetamide serves as a building block in organic synthesis. It is utilized in various chemical reactions including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution Reactions : The diethylaminoethyl side chain allows for nucleophilic substitution reactions.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties . Studies have shown potential interactions with biological targets such as:

- Neurotransmitter Receptors : The diethylaminoethyl side chain may modulate neurotransmitter release.

- Enzyme Activity : The benzodioxole ring can inhibit specific enzyme activities, leading to various biological effects.

Medicine

The compound is being investigated for its potential therapeutic effects in treating:

- Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in conditions like depression or anxiety.

- Cancer Therapy : Preliminary research indicates that it may enhance the efficacy of certain chemotherapeutic agents by acting on cellular pathways involved in tumor growth .

Case Studies and Research Findings

While specific literature on 1,3-Benzodioxole-2-acetamide is limited, related compounds have been studied extensively:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit or activate specific enzymes, leading to changes in biochemical pathways.

Interact with Receptors: Bind to cellular receptors, triggering signaling cascades that result in physiological effects.

Modulate Gene Expression: Influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) and N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2)

- Structure: Both BZA and BZA2 contain a diethylaminoethyl chain linked to iodobenzamide (para- and ortho-substituted, respectively).

- Applications: These compounds are radiolabeled with iodine-123 for single-photon emission computed tomography (SPECT) imaging of melanoma metastases. Their iodine atoms enable targeting of melanin-rich tissues .

- The citrate in the target compound increases water solubility compared to the lipophilic BZA derivatives, which are optimized for blood-brain barrier penetration .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a benzamide core with a hydroxy-dimethylethyl substituent.

- Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions .

- Key Differences: The hydroxy group enables coordination with metals, a property absent in the target compound. The target’s diethylaminoethyl chain and citrate counterion favor biological interactions over catalytic applications .

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

N,N-Diethyl-3-methylbenzamide (DEET)

- Structure : A simple benzamide with diethylamide and methyl substituents.

- Applications : Widely used as an insect repellent due to its volatility and skin permeability .

- Key Differences :

- The target compound’s benzodioxole and citrate groups increase polarity, reducing volatility and favoring systemic delivery over topical applications.

- DEET’s smaller size (MW: 191.27 g/mol) enhances dermal absorption, while the target’s larger structure (MW: 399.48 g/mol) may limit transdermal diffusion .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| Target Compound (Citrate form) | 399.48 | Benzodioxole, acetamide, citrate, diethylaminoethyl |

| N-(2-Diethylaminoethyl)-4-iodobenzamide | ~400 (estimated) | Iodobenzamide, diethylaminoethyl |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | ~220 (estimated) | Benzamide, hydroxy-dimethylethyl |

| DEET | 191.27 | Diethylamide, methylbenzene |

Table 2. Functional and Application Comparison

| Compound | Primary Application | Solubility Profile | Key Advantage |

|---|---|---|---|

| Target Compound (Citrate form) | Drug delivery (hypothesized) | High water solubility | Enhanced stability and bioavailability |

| BZA/BZA2 | Melanoma SPECT imaging | Moderate lipophilicity | Melanin-targeting radiotracers |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Metal-catalyzed reactions | Polar solvent compatibility | N,O-bidentate coordination capability |

| DEET | Insect repellent | Lipophilic | Volatility for dermal application |

Research Findings and Implications

- BZA/BZA2: Phase II/III trials confirm efficacy in melanoma imaging, achieving >80% sensitivity in detecting pigmented metastases .

- DEET : Demonstrated >95% repellency against mosquitoes in field studies, leveraging its compact structure for rapid evaporation .

Biological Activity

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-, citrate (CAS No. 50836-22-1) is a complex organic compound belonging to the class of benzodioxole derivatives. This compound is notable for its diverse biological activities, particularly in the fields of pharmacology and toxicology. The compound's unique structure, characterized by a benzodioxole core, enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

- Molecular Formula : C22H32N2O10

- Molecular Weight : 484.4969 g/mol

- CAS Number : 50836-22-1

Biological Activities

1,3-Benzodioxole derivatives are recognized for their significant biological activities, including:

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation.

- Analgesic Effects : The compound has shown promise as an analgesic agent in preclinical studies, potentially aiding in pain management.

- Central Nervous System (CNS) Activity : It may act as a CNS depressant and has been studied for its effects on neurotransmitter activity, suggesting potential applications in neuropharmacology.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Benzodioxole derivative | Moderate bioactivity; used in pesticides |

| N,N-Diethylaminoethyl(2-phenyl-1,3-benzodioxol-2-yl)-acetate | Benzodioxole derivative | Anti-inflammatory properties |

| N-(N',N'-Diethylaminoethyl)-2-(2-methyl-1,3-benzodioxol-2-yl)-acetamide | Benzodioxole derivative | CNS depressant; analgesic |

The exact mechanism of action for 1,3-Benzodioxole-2-acetamide is still under investigation. However, studies suggest that it interacts with specific receptors in the CNS, potentially modulating neurotransmitter release and influencing pain pathways. Further research is required to fully elucidate its pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Anti-Cancer Activity : A study assessed the anti-tumor efficiency of benzodioxole derivatives against leukemia cell lines. While the parent compound showed limited anti-proliferative activity at high doses, modifications to its structure enhanced efficacy against cancer cells by targeting specific metabolic pathways ( ).

- Larvicidal Activity : In another study focusing on vector control for mosquito-borne diseases such as dengue and Zika virus, researchers synthesized related benzodioxole compounds and tested their larvicidal activity against Aedes aegypti. Some derivatives exhibited significant larvicidal effects while maintaining low toxicity towards mammalian cells ( ).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1,3-Benzodioxole-2-acetamide derivatives?

- Methodology : Multi-step synthesis typically involves coupling substituted phenols or benzodioxole precursors with activated acetyl chloride derivatives. For example, reacting 2-amino-substituted benzodioxoles with chloroacetyl chloride in anhydrous conditions, followed by alkylation of the tertiary amine group (e.g., diethylaminoethyl substitution). Purification often requires column chromatography and crystallization from ethanol or chloroform .

- Key Considerations : Optimize reaction stoichiometry to avoid side products like over-alkylated derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and confirm structures using H NMR and mass spectrometry .

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for structurally related benzothiazole-acetamide derivatives . Alternatively, use H/C NMR to verify substituent positions and FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1660–1680 cm) .

- Data Interpretation : Compare experimental spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Include desiccants to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How does the diethylaminoethyl side chain influence the compound’s pharmacokinetic properties?

- Mechanistic Insight : The tertiary amine group enhances water solubility via protonation at physiological pH, improving bioavailability. Comparative studies with non-alkylated analogs show a 2–3-fold increase in blood-brain barrier penetration, suggesting potential neurological applications .

- Experimental Design : Use in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic profiling in rodent models to quantify absorption and half-life .

Q. What computational strategies can predict the compound’s binding affinity to serotonin or dopamine receptors?

- Methods : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT or D receptors). Validate predictions with radioligand displacement assays .

- Data Analysis : Compare binding energies () of the compound with known agonists/antagonists. Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over 100+ ns trajectories .

Q. How do structural modifications (e.g., citrate counterion) affect stability and bioactivity?

- Comparative Study : Synthesize freebase and citrate salt forms, then evaluate:

- Stability : Accelerated degradation studies under heat/humidity (ICH Q1A guidelines).

- Bioactivity : In vitro dose-response assays (e.g., cAMP inhibition for G protein-coupled receptors) .

- Results : Citrate salts often exhibit improved thermal stability and controlled release profiles due to ionic interactions, but may reduce membrane permeability .

Q. What analytical techniques resolve contradictions in reported pharmacological data for benzodioxole-acetamide analogs?

- Approach : Conduct meta-analysis of literature data, focusing on variables like assay conditions (e.g., cell lines, incubation times). Use orthogonal methods (e.g., isothermal titration calorimetry vs. surface plasmon resonance) to validate binding affinities .

- Case Study : Discrepancies in IC values for acetylcholinesterase inhibition may arise from differences in substrate concentrations or enzyme sources. Standardize protocols using WHO-recommended reagents .

Methodological Notes

- Synthesis Optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction times (e.g., from 6 hours to 30 minutes) and improve yields by 15–20% .

- Toxicology Screening : Use zebrafish embryos for rapid in vivo toxicity assessment. Measure LC and teratogenic effects at 48–72 hours post-fertilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.